molecular formula C18H20N4O B262223 (6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one

(6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one

Cat. No. B262223
M. Wt: 308.4 g/mol
InChI Key: GMDBNODBHBVCMN-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one, also known as CYC116, is a small molecule inhibitor of Aurora kinase. Aurora kinase is a type of enzyme that controls cell division and is often overexpressed in cancer cells. CYC116 has shown promising results in preclinical studies and is being investigated as a potential anticancer agent.

Mechanism of Action

(6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one works by inhibiting Aurora kinase, which is a type of enzyme that controls cell division and is often overexpressed in cancer cells. By inhibiting Aurora kinase, (6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one disrupts the cell cycle and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer effects, (6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one has been shown to have other biochemical and physiological effects. It has been shown to inhibit angiogenesis (the formation of new blood vessels) and to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using (6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one in lab experiments is that it has shown promising results in preclinical studies and is being investigated as a potential anticancer agent. However, one limitation is that it may not be effective in all types of cancer and may have side effects that need to be carefully monitored.

Future Directions

There are several future directions for research on (6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one. One direction is to investigate its effectiveness in combination with other anticancer agents, such as chemotherapy and radiation therapy. Another direction is to investigate its potential use in other diseases, such as inflammatory diseases and cardiovascular diseases. Additionally, further research is needed to better understand the mechanism of action of (6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one and to identify biomarkers that can predict its effectiveness in individual patients.

Synthesis Methods

The synthesis of (6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one involves several steps, starting with the reaction of 4-chloro-1H-indazole with diethylamine to form N,N-diethyl-4-chloro-1H-indazole. This intermediate is then reacted with 2,4-pentanedione to form the final product, (6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one.

Scientific Research Applications

(6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one has been studied extensively in preclinical models of cancer, including breast, lung, colon, and prostate cancer. In these studies, (6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one has been shown to inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy.

properties

Product Name

(6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one

Molecular Formula

C18H20N4O

Molecular Weight

308.4 g/mol

IUPAC Name

(6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one

InChI

InChI=1S/C18H20N4O/c1-3-22(4-2)16-7-5-13(18(23)10-16)11-19-15-6-8-17-14(9-15)12-20-21-17/h5-12,19H,3-4H2,1-2H3,(H,20,21)/b13-11+

InChI Key

GMDBNODBHBVCMN-ACCUITESSA-N

Isomeric SMILES

CCN(CC)C1=CC(=O)/C(=C/NC2=CC3=C(C=C2)NN=C3)/C=C1

SMILES

CCN(CC)C1=CC(=O)C(=CNC2=CC3=C(C=C2)NN=C3)C=C1

Canonical SMILES

CCN(CC)C1=CC(=O)C(=CNC2=CC3=C(C=C2)NN=C3)C=C1

Origin of Product

United States

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